molecular formula C15H16N2O5S B5641130 N-[2-(4-METHOXYPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE

N-[2-(4-METHOXYPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B5641130
M. Wt: 336.4 g/mol
InChI Key: QCOVAPJIFGOZQP-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxyphenyl group, an ethyl chain, a nitrobenzene ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenethylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[2-(4-Hydroxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide.

    Reduction: Formation of N-[2-(4-Methoxyphenyl)ethyl]-4-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their death. Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-22-14-6-2-12(3-7-14)10-11-16-23(20,21)15-8-4-13(5-9-15)17(18)19/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOVAPJIFGOZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Nitrobenzenesulphonyl chloride (10 g) was added portionwise to a stirred solution of 4-methoxyphenethylamine (6.8 g) in pyridine (40 ml) and the resulting solution stirred at room temperature for 30 min. The solution was partitioned between hydrochloric acid (5 N, 400 ml) and ethyl acetate (2×250 ml). The combined extracts were washed with hydrochloric acid (5 N, 100 ml), sodium bicarbonate (8%, 100 ml) dried --MgSO4) and evaporated in vacuo to give an oil. The oil was purified by column chromatography eluted with hexane:ethyl acetate (2:1) to give the title compound as a solid (4.7 g) m.p. 92°-93°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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